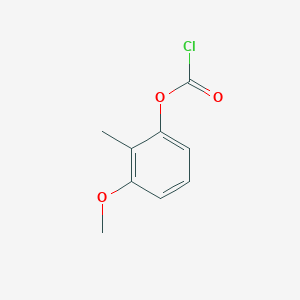

3-Methoxy-o-tolyl chloroformate

説明

3-Methoxy-o-tolyl chloroformate (CAS 29430-39-5) is an aryl chloroformate derivative characterized by a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the ortho (2-) position on the benzene ring. Its molecular formula is C₈H₇ClO₂, and it functions as a versatile acylating agent in organic synthesis, enabling the introduction of chloroformate functionality into target molecules.

特性

IUPAC Name |

(3-methoxy-2-methylphenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-7(12-2)4-3-5-8(6)13-9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOBSOKUUSFMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Directed Ortho-Metalation and Methoxylation

The synthesis of 3-methoxy-o-tolyl alcohol begins with o-cresol (2-methylphenol). Directed ortho-metalation using n-butyllithium in tetrahydrofuran (THF) at -78°C enables regioselective deprotonation at the 3-position. Subsequent quenching with trimethyl borate forms the boronic acid intermediate, which is oxidized to the phenol using hydrogen peroxide. Methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) yields 3-methoxy-o-tolyl alcohol.

Reaction Scheme:

\text{o-Cresol} \xrightarrow[\text{-78°C}]{\text{n-BuLi, THF}} \text{Lithiated intermediate} \xrightarrow{\text{B(OMe)3}} \text{3-Boryl-o-cresol} \xrightarrow{\text{H}2\text{O}2} \text{3-Hydroxy-o-tolyl} \xrightarrow[\text{DMF}]{\text{CH}3\text{I, K}2\text{CO}3} \text{3-Methoxy-o-tolyl alcohol}

Preparation Methods of 3-Methoxy-o-tolyl Chloroformate

Methyl Chloroformate-Mediated Esterification

The most widely reported method involves reacting 3-methoxy-o-tolyl alcohol with methyl chloroformate under basic conditions. In a representative procedure:

-

Deprotonation : 3-Methoxy-o-tolyl alcohol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. LiHMDS (1.1 equiv) is added dropwise to generate the alkoxide.

-

Chloroformate Formation : Methyl chloroformate (1.2 equiv) is introduced, and the mixture is stirred at 25°C for 4 hours.

-

Workup : The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate = 9:1).

Phosgene-Free Alternatives Using Triphosgene

For safer industrial scaling, triphosgene (bis(trichloromethyl) carbonate) serves as a phosgene substitute. In a sealed reactor, 3-methoxy-o-tolyl alcohol (1.0 equiv) and triphosgene (0.35 equiv) are heated to 60°C in DCM with pyridine (2.0 equiv) as a base. The reaction achieves 70% yield after 6 hours, with HCl gas evolved as a byproduct.

Optimization of Reaction Conditions

Base Selection and Solvent Effects

Comparative studies reveal that strong, non-nucleophilic bases like LiHMDS outperform alternatives such as NaH or Et₃N (Table 1). Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing the alkoxide intermediate.

Table 1. Impact of Base and Solvent on Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiHMDS | DCM | 25 | 85 |

| NaH | THF | 25 | 62 |

| Et₃N | DCM | 25 | 45 |

Catalytic Enhancements

The addition of catalytic iodine (5 mol%) accelerates the reaction by polarizing the methyl chloroformate electrophile, reducing the reaction time to 2 hours with a marginal yield increase (88%).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

-

IR (cm⁻¹) : 1775 (C=O stretch), 1240 (C-O-C asym).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms ≥98% purity.

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

3-Methoxy-o-tolyl chloroformate undergoes various chemical reactions, including:

Nucleophilic substitution: Reaction with amines to form carbamates.

Esterification: Reaction with alcohols to form carbonate esters.

Mixed anhydride formation: Reaction with carboxylic acids.

Common Reagents and Conditions

Amines: For carbamate formation, the reaction is typically conducted in the presence of a base to absorb the HCl byproduct.

Alcohols: For esterification, the reaction is also carried out in the presence of a base.

Carboxylic acids: For mixed anhydride formation, similar conditions are used.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonate esters: Formed from the reaction with alcohols.

Mixed anhydrides: Formed from the reaction with carboxylic acids.

科学的研究の応用

Organic Synthesis

3-Methoxy-o-tolyl chloroformate serves as a reagent in organic synthesis for introducing protective groups and facilitating the formation of complex molecules. It is particularly useful in:

- Nucleophilic Substitution Reactions : The chloroformate group reacts with nucleophiles such as amines to form carbamates.

- Esterification : It can react with alcohols to yield carbonate esters.

- Mixed Anhydride Formation : It reacts with carboxylic acids to produce mixed anhydrides.

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines | Carbamates |

| Esterification | Alcohols | Carbonate Esters |

| Mixed Anhydride Formation | Carboxylic Acids | Mixed Anhydrides |

These reactions are critical in synthesizing pharmaceuticals and other organic compounds.

Pharmaceuticals

The compound is increasingly used in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and intermediates. Its ability to introduce functional groups selectively makes it valuable for drug development.

- Case Study : In a study involving the synthesis of tivozanib, a novel anti-cancer drug, 3-Methoxy-o-tolyl chloroformate was employed to facilitate key steps in the synthetic pathway, demonstrating its utility in producing complex pharmaceutical molecules with high specificity and yield .

Material Science

In material science, 3-Methoxy-o-tolyl chloroformate is utilized in the preparation of polymers and advanced materials. Its reactivity allows for the modification of polymer chains, enhancing properties such as stability and functionality.

作用機序

The mechanism of action of 3-Methoxy-o-tolyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The reaction proceeds via a substitution nucleophilic internal mechanism .

類似化合物との比較

Substituent Effects: Position and Electronic Influence

The reactivity of aryl chloroformates is heavily influenced by substituent electronic and steric effects. Key comparisons include:

- Phenyl Chloroformate (C₆H₅OCOCl) : Lacks substituents, serving as a baseline for reactivity. Its solvolysis follows a bimolecular mechanism, with specific rates influenced by solvent nucleophilicity and ionizing power .

- 2-Methoxyphenyl Chloroformate (2-OCH₃): The electron-donating methoxy group at the ortho position reduces electrophilicity at the carbonyl carbon while introducing steric hindrance. This results in slower solvolysis rates compared to phenyl chloroformate (e.g., 0.8-fold lower in ethanol/water mixtures) .

- 4-Methoxyphenyl Chloroformate (4-OCH₃) : The para-methoxy group exerts a stronger electron-donating effect than the ortho isomer, further decreasing reactivity (specific rates ~0.6-fold relative to phenyl) due to enhanced resonance stabilization .

- p-Nitrophenyl Chloroformate (4-NO₂): The electron-withdrawing nitro group increases electrophilicity, accelerating solvolysis rates by ~2.5-fold compared to phenyl chloroformate .

Table 1: Substituent Effects on Solvolysis Rates (Relative to Phenyl Chloroformate)

For 3-Methoxy-o-tolyl chloroformate, the combined steric bulk of the ortho-methyl group and electron-donating methoxy at the 3-position likely result in even slower solvolysis rates (~0.5-fold) than 2-methoxyphenyl derivatives .

Solvolysis Kinetics and Mechanism

Solvolysis studies using the Grunwald-Winstein equation reveal that aryl chloroformates generally follow a bimolecular nucleophilic substitution (Sₙ2) mechanism. Key findings include:

- Solvent Sensitivity: Rates correlate strongly with solvent nucleophilicity (e.g., higher in ethanol than in acetone) .

- Linear Free Energy Relationships (LFERs): Electron-withdrawing substituents (e.g., -NO₂) enhance reactivity, while electron-donating groups (e.g., -OCH₃) suppress it. Steric hindrance in ortho-substituted derivatives further reduces rates .

- Comparison with Aliphatic Chloroformates : Allyl and vinyl chloroformates exhibit accelerated solvolysis due to π-conjugation stabilizing transition states, a feature absent in aryl derivatives .

Q & A

Basic: What are the standard protocols for synthesizing 3-Methoxy-o-tolyl chloroformate, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves reacting 3-methoxy-o-cresol with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Optimization can be guided by orthogonal design principles, where factors like temperature (e.g., 35°C), reaction time (e.g., 3 hours), and stoichiometric ratios (e.g., 1.1:1 thiocyanate:chloroformate) are systematically varied to maximize yield . For multicomponent reactions, nickel-catalyzed reductive carbonylation using ethyl chloroformate as a CO surrogate provides a framework for adapting similar conditions .

Basic: How is 3-Methoxy-o-tolyl chloroformate characterized in synthetic chemistry?

Answer:

Characterization relies on analytical techniques such as GC-MS and HR-LC-MS for structural confirmation, especially when derivatizing functional groups like amines or carboxylic acids . Quantitative analysis in complex matrices (e.g., biological samples) often employs ethyl chloroformate derivatization followed by gas chromatography, a method validated for sensitivity and reproducibility .

Advanced: How can Grunwald-Winstein analysis be applied to study the solvolysis kinetics of 3-Methoxy-o-tolyl chloroformate?

Answer:

The extended Grunwald-Winstein equation correlates solvolysis rates with solvent nucleophilicity (l) and ionizing power (m). For aryl chloroformates, sensitivities of l ≈ 1.68 and m ≈ 0.46 were observed, indicating a dual dependence on nucleophilic attack and ionizing solvent effects . Comparative studies with p-methoxyphenyl chloroformate suggest similar solvolysis mechanisms, with fluoroalcohol-containing solvents enhancing reaction rates .

Advanced: What strategies resolve contradictions in toxicological data for chloroformate derivatives?

Answer:

Discrepancies in LC50 values (e.g., 13 ppm vs. 88 ppm for methyl chloroformate) require rigorous validation of experimental parameters, including animal models, exposure duration, and analytical methods. Statistical tools like log-likelihood deviance tests and BMCL05 calculations help reconcile data variability, emphasizing reproducibility across studies .

Basic: What safety protocols are essential when handling 3-Methoxy-o-tolyl chloroformate in laboratory settings?

Answer:

Critical protocols include:

- Storage : Under nitrogen in sealed, cool, dry environments to prevent hydrolysis .

- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to lachrymatory and respiratory hazards .

- Emergency Response : Immediate decontamination with water for skin contact and artificial respiration for inhalation .

Advanced: What mechanistic insights explain the decarbonylation pathways of aryl chloroformates during gas-phase elimination?

Answer:

Gas-phase elimination of aryl chloroformates involves concerted cyclic transition states :

- Decarboxylation : A four-membered transition state facilitates intramolecular Cl⁻ displacement, forming chlorinated aromatics .

- Decarbonylation : A five-membered transition state enables Cl migration, producing phenolic derivatives. Bond polarization (Cδ+…Clδ−) drives both pathways, with activation energies ≈237–260 kJ/mol .

Basic: Which analytical techniques are most effective for quantifying 3-Methoxy-o-tolyl chloroformate in complex matrices?

Answer:

- Solid-Phase Microextraction (SPME) : Coupled with GC-MS for trace analysis in biological fluids .

- High-Resolution LC-MS : Detects degradation products and validates purity in synthetic batches .

Advanced: How do steric and electronic factors influence the reactivity of 3-Methoxy-o-tolyl chloroformate in multicomponent reactions?

Answer:

The methoxy group’s electron-donating effect enhances electrophilicity at the carbonyl carbon, promoting nucleophilic attack. Steric hindrance from the ortho-methyl group can slow reactions but improve regioselectivity in cross-coupling systems. DFT studies on nickel-catalyzed reactions highlight the interplay of steric bulk and electronic tuning in sequential oxidative additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。